molecular formula C16H15IN2O2 B8563423 benzyl 5-amino-6-iodo-1,3-dihydro-2H-isoindole-2-carboxylate

benzyl 5-amino-6-iodo-1,3-dihydro-2H-isoindole-2-carboxylate

Cat. No.: B8563423
M. Wt: 394.21 g/mol
InChI Key: DDHZCFCHXBRUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5-amino-6-iodo-1,3-dihydro-2H-isoindole-2-carboxylate is a useful research compound. Its molecular formula is C16H15IN2O2 and its molecular weight is 394.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H15IN2O2

Molecular Weight

394.21 g/mol

IUPAC Name

benzyl 5-amino-6-iodo-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C16H15IN2O2/c17-14-6-12-8-19(9-13(12)7-15(14)18)16(20)21-10-11-4-2-1-3-5-11/h1-7H,8-10,18H2

InChI Key

DDHZCFCHXBRUAP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2CN1C(=O)OCC3=CC=CC=C3)I)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate (560 mg, 2.09 mmol) in a mixture of CH2Cl2 (10 mL) and MeOH (2.5 mL), was added NaHCO3 (263 mg, 3.13 mmol) followed by 1M ICl in CH2Cl2 (2.1 mL, 2.1 mmol). The mixture was stirred for 30 min and then quenched with sat. aq. NaHSO3. The resulting mixture was extracted with EtOAc (3×). The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by flash chromatography on silica gel to provide benzyl 5-amino-6-iodo-1,3-dihydro-2H-isoindole-2-carboxylate. LCMS calc.=395.0; found=394.7 (M+H)+. 1H NMR (500 MHz, CDCl3): δ 7.58-7.51 (2 s, 1H); 7.45-7.35 (m, 5H); 6.70-6.64 (2 s, 1H); 5.24 (s, 2H); 4.67 (s, 2H); 4.65 (s, 2H); 4.15 (br, s, 2H).
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
263 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.1 mL
Type
solvent
Reaction Step Four

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